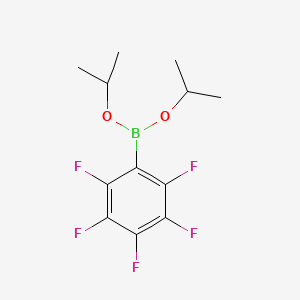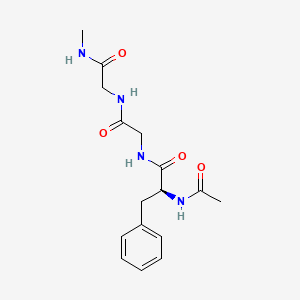
7,13-Diphenyl-1,4,10-trioxa-7,13-diazacyclopentadecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,13-Diphenyl-1,4,10-trioxa-7,13-diazacyclopentadecane is a macrocyclic compound that belongs to the class of crown ethers. Crown ethers are known for their ability to form stable complexes with various cations, making them useful in a wide range of chemical applications. This particular compound is characterized by its unique structure, which includes two phenyl groups and a combination of oxygen and nitrogen atoms within a 15-membered ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7,13-Diphenyl-1,4,10-trioxa-7,13-diazacyclopentadecane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a diol with a diamine in the presence of a suitable catalyst. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. The resulting product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures the efficient production of the compound with minimal waste and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions
7,13-Diphenyl-1,4,10-trioxa-7,13-diazacyclopentadecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents such as halogens, nitrating agents, or sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction can produce amines. Substitution reactions can lead to a variety of substituted phenyl derivatives.
Applications De Recherche Scientifique
7,13-Diphenyl-1,4,10-trioxa-7,13-diazacyclopentadecane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with metal ions. These complexes are studied for their potential catalytic properties and other chemical behaviors.
Biology: The compound’s ability to form complexes with metal ions makes it useful in biological studies, particularly in understanding metal ion transport and storage in biological systems.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, particularly in drug delivery systems where its complexation properties can be utilized.
Industry: In industrial applications, the compound is used in the separation and purification of metal ions, as well as in the synthesis of other complex organic molecules.
Mécanisme D'action
The mechanism by which 7,13-Diphenyl-1,4,10-trioxa-7,13-diazacyclopentadecane exerts its effects is primarily through its ability to form stable complexes with metal ions. The oxygen and nitrogen atoms within the macrocyclic ring act as donor sites, coordinating with metal ions to form stable chelates. This complexation can influence various chemical and biological processes, including catalysis, ion transport, and molecular recognition.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4,10-Trioxa-7,13-diazacyclopentadecane: This compound is similar in structure but lacks the phenyl groups, which can significantly alter its chemical properties and applications.
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: Another related compound with an additional oxygen atom in the ring, which can affect its complexation behavior and stability.
7,16-Dibenzyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane: This compound includes benzyl groups instead of phenyl groups, leading to different reactivity and applications.
Uniqueness
The presence of phenyl groups in 7,13-Diphenyl-1,4,10-trioxa-7,13-diazacyclopentadecane imparts unique chemical properties, such as increased hydrophobicity and potential for π-π interactions. These characteristics can enhance its ability to form stable complexes with certain metal ions and influence its reactivity in various chemical reactions.
Propriétés
Numéro CAS |
257890-46-3 |
|---|---|
Formule moléculaire |
C22H30N2O3 |
Poids moléculaire |
370.5 g/mol |
Nom IUPAC |
7,13-diphenyl-1,4,10-trioxa-7,13-diazacyclopentadecane |
InChI |
InChI=1S/C22H30N2O3/c1-3-7-21(8-4-1)23-11-15-25-16-12-24(22-9-5-2-6-10-22)14-18-27-20-19-26-17-13-23/h1-10H,11-20H2 |
Clé InChI |
WNNNGENKXLARRP-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN(CCOCCOCCN1C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Octyl 4-[(E)-{4-[2-(9H-carbazol-9-yl)ethoxy]phenyl}diazenyl]benzoate](/img/structure/B14241654.png)

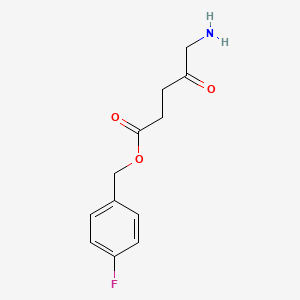
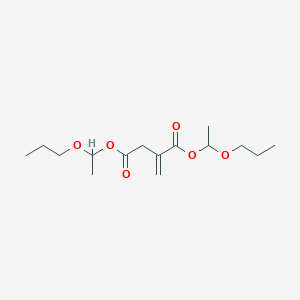
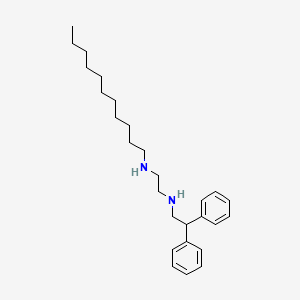
![Acetamide, N-[(1R)-1,2,2-trimethylpropyl]-](/img/structure/B14241682.png)
![2(5H)-Furanone, 3-bromo-4-[4-(methylthio)phenyl]-](/img/structure/B14241689.png)
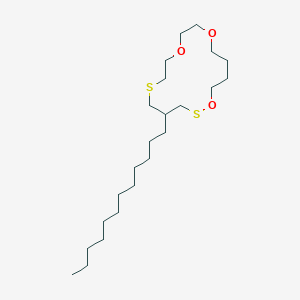
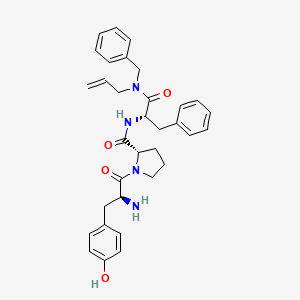

![(2Z)-4-[5-bromo-3-(5-methylfuran-2-yl)-1-benzofuran-2-yl]-N-hydroxybutan-2-imine](/img/structure/B14241710.png)

